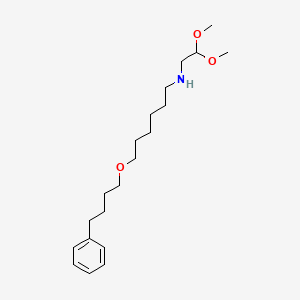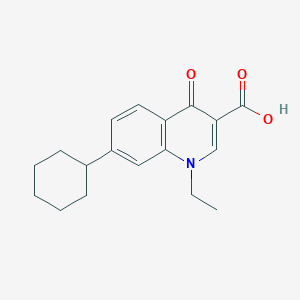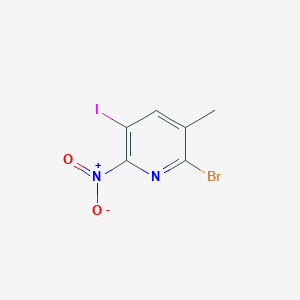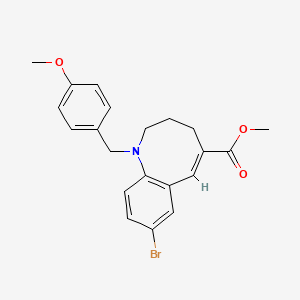![molecular formula C12H13BrN2O2 B11830964 6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one CAS No. 691868-45-8](/img/structure/B11830964.png)
6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one est un composé organique complexe caractérisé par sa structure spiro unique, qui comprend un atome de brome, un cycle benzo[e][1,3]oxazine et un fragment piperidin-4-one. Ce composé est intéressant dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle benzo[e][1,3]oxazine : Cela peut être réalisé par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction de l’atome de brome : La bromation peut être effectuée en utilisant du brome ou du N-bromosuccinimide (NBS) en présence d’un solvant approprié comme le dichlorométhane.
Spirocyclisation : La dernière étape consiste à former la liaison spiro avec le fragment piperidin-4-one, ce qui peut être réalisé par des réactions de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à flux continu, de synthèse automatisée et un contrôle strict des conditions de réaction pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : La réduction peut être réalisée en utilisant des réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : L’atome de brome peut être substitué par d’autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles comme les amines ou les thiols en présence d’une base.
Principaux produits
Oxydation : Formation de dérivés oxo correspondants.
Réduction : Formation de composés spiro réduits.
Substitution : Formation de dérivés spiro substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
La 6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé de tête pour le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques.
Applications De Recherche Scientifique
6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de la 6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Chlorospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one
- 6-Fluorospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one
- 6-Iodospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one
Unicité
La 6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one est unique en raison de la présence de l’atome de brome, qui peut influencer sa réactivité et son activité biologique. L’atome de brome peut participer à des liaisons halogènes, affectant l’interaction du composé avec les cibles biologiques et améliorant potentiellement son efficacité dans certaines applications.
Propriétés
Numéro CAS |
691868-45-8 |
|---|---|
Formule moléculaire |
C12H13BrN2O2 |
Poids moléculaire |
297.15 g/mol |
Nom IUPAC |
6-bromospiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C12H13BrN2O2/c13-8-1-2-10-9(7-8)11(16)15-12(17-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) |
Clé InChI |
SBEOZVCCSJKAHX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12NC(=O)C3=C(O2)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B11830901.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)


![propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(3R)-3-(oxan-2-yloxy)-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate](/img/structure/B11830921.png)






![3-[[4-[[[(1,1-Dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitrobenzoic acid](/img/structure/B11830951.png)

